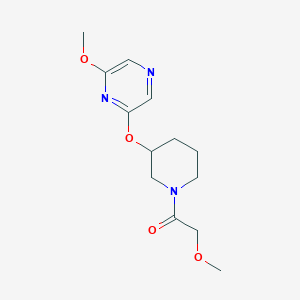methanone](/img/structure/B2503964.png)
[2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665924 is a potent inhibitor of acyl-CoA synthetase 10, a key enzyme in the metabolism of fatty acids. This compound has shown significant efficacy in disrupting the formation of triglycerides in the malaria parasite Plasmodium falciparum, making it a promising candidate for antimalarial drug development .
Preparation Methods
The synthesis of MMV665924 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and detailed in scientific publications . Generally, the preparation involves organic synthesis techniques such as condensation reactions, purification steps, and crystallization to obtain the final product.
Chemical Reactions Analysis
MMV665924 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
MMV665924 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of acyl-CoA synthetase 10 in cellular metabolism.
Industry: Could be used in the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
MMV665924 exerts its effects by inhibiting acyl-CoA synthetase 10, an enzyme crucial for the synthesis of triglycerides. This inhibition leads to a reduction in triacylglycerols and a buildup of lipid precursors, disrupting the parasite’s ability to grow and reproduce . The molecular targets and pathways involved include the acyl-CoA synthetase genes PfACS10 and PfACS11, which are essential for the parasite’s survival .
Comparison with Similar Compounds
MMV665924 is unique compared to other similar compounds due to its specific inhibition of acyl-CoA synthetase 10. Similar compounds include MMV019719 and MMV897615, which also target the same enzyme but differ in their chemical structure and potency . The uniqueness of MMV665924 lies in its ability to induce specific mutations in the acyl-CoA synthetase genes, making it a valuable tool for studying enzyme function and resistance mechanisms .
Properties
IUPAC Name |
[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-20-14-8-4-12(5-9-14)17(19)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFKXIHTNUONND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)
![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)
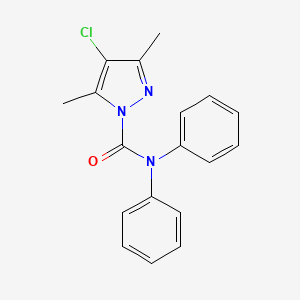
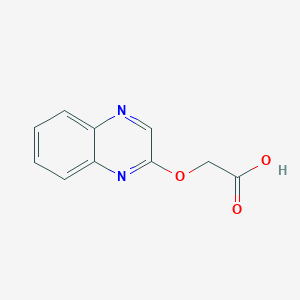
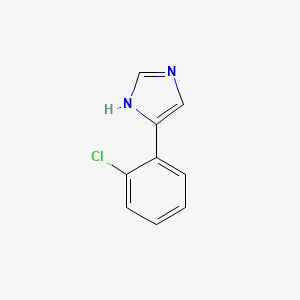
![2-(Pyridin-3-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2503896.png)
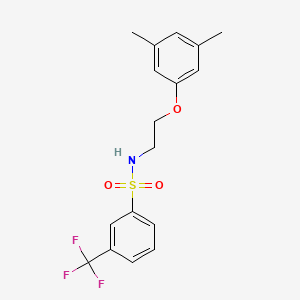
![N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2503900.png)
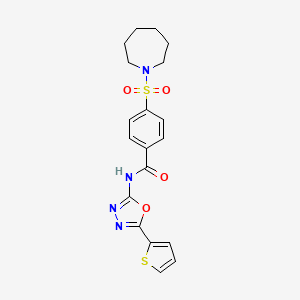
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
